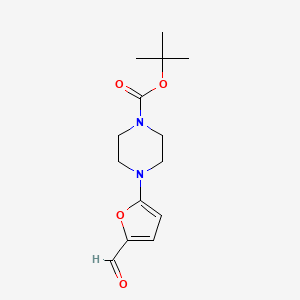

Tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate (molecular formula: C₁₄H₂₀N₂O₄, molecular weight: 280.33 g/mol) is a piperazine derivative featuring a tert-butyl carbamate group and a 5-formylfuran-2-yl substituent . This compound is notable for its formyl group on the furan ring, which enhances its reactivity as a synthetic intermediate, particularly in nucleophilic additions or cross-coupling reactions. With a purity of 95% , it is commonly employed in pharmaceutical and materials chemistry for the development of bioactive molecules or functional polymers.

Properties

IUPAC Name |

tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-6-15(7-9-16)12-5-4-11(10-17)19-12/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNOEZIWGHIYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-formylfuran under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group in the furan ring can be oxidized to form a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

Tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate has shown promise in several biological evaluations:

GPR119 Agonism

Research indicates that derivatives of this compound can act as GPR119 agonists, which are significant in the context of treating type 2 diabetes mellitus (T2DM). The activation of GPR119 is associated with increased insulin secretion and improved glucose homeostasis .

Antioxidant Properties

Studies have suggested that compounds containing furan moieties exhibit antioxidant activities, which can mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage .

Antimicrobial Activity

The structural features of this compound may confer antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may act on certain enzymes or receptors to exert its effects. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Key Observations :

- The target compound’s formylfuran group provides distinct electronic properties compared to pyridine () or thiazole () analogs.

- Stability varies significantly: compounds with labile groups like oxazolidinone-triazole (1a) degrade in gastric fluid , whereas boronate esters () and the target compound exhibit higher stability.

Biological Activity

Tert-butyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate is a synthetic compound with potential biological activities that have been explored in various research contexts. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C14H20N2O4

- Molecular Weight : 280.32 g/mol

- CAS Number : 1219911-62-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine ring is known for its versatility in binding to receptors and enzymes, while the furan moiety can participate in π-π interactions and hydrogen bonding. This dual functionality may lead to modulation of biological pathways involved in cell signaling, inflammation, and cancer progression.

Anticancer Properties

Recent studies have suggested that compounds containing furan and piperazine moieties exhibit anticancer properties. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in certain cancer cell lines by activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Apoptosis induction |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |

| A549 (lung cancer) | 10.0 | Caspase activation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- In Vivo Studies on Tumor Growth Inhibition : A study conducted on mice bearing xenograft tumors revealed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.

- Neuroprotective Effects : Research has indicated that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage. In models of neurodegeneration, it was observed that the compound reduced levels of reactive oxygen species (ROS) and improved neuronal survival rates.

Q & A

Q. How are rotameric equilibria in the piperazine ring addressed during NMR analysis?

- Solution : Acquire variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C). Piperazine chair-chair interconversion broadens signals at lower temperatures; coalescence occurs near 60°C. For stable rotamers, use NOESY to confirm spatial proximity of axial/equatorial protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.